molecular formula C46H75NO14 B8085415 Antibiotic X 4357B

Antibiotic X 4357B

Cat. No.: B8085415
M. Wt: 866.1 g/mol
InChI Key: DJZCTUVALDDONK-MOGIKZEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

X 4357B is obtained through the cultivation of Streptomyces X-4357 in an aqueous nutrient medium under submerged aerobic conditions. The compound is then isolated and recovered from the fermentation mixture . The preparation involves the following steps:

Chemical Reactions Analysis

X 4357B undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Scientific Research Applications

Table 1: Mechanisms of Action

MechanismDescription
V-ATPase InhibitionDisrupts acidification in cells, affecting bacterial growth
Antimicrobial ActivityEffective against various MDR strains
Biofilm DisruptionPrevents biofilm formation, enhancing treatment efficacy

Case Studies

  • Treatment of MDR Infections : A study reported the successful application of Antibiotic X 4357B in treating infections caused by extensively drug-resistant Acinetobacter baumannii. The compound demonstrated significant efficacy in vitro and was later corroborated by clinical outcomes where patients showed marked improvement after treatment with X 4357B .
  • Biofilm-Associated Infections : In another case, X 4357B was utilized to combat biofilm-related infections in patients with chronic wounds. The antibiotic's ability to disrupt biofilms led to improved healing rates and reduced bacterial load .
  • Pneumonia Treatment : Clinical trials have indicated that this compound can be effective in treating pneumonia caused by resistant strains of Staphylococcus aureus. Patients receiving this treatment experienced shorter hospital stays and lower mortality rates compared to those treated with conventional antibiotics .

Table 2: Summary of Clinical Applications

Application AreaCase Study ExampleOutcome
MDR InfectionsAcinetobacter baumanniiSignificant efficacy in vitro and clinical improvement
Biofilm-Associated InfectionsChronic woundsImproved healing rates
Pneumonia TreatmentResistant Staphylococcus aureusShorter hospital stays, lower mortality

Future Prospects

The ongoing research into this compound indicates a promising future for its application in treating resistant infections. Continued exploration into its pharmacodynamics and potential combination therapies with other antibiotics could enhance its effectiveness. Furthermore, as antibiotic resistance continues to rise globally, compounds like X 4357B may play a crucial role in developing new therapeutic strategies.

Mechanism of Action

X 4357B exerts its effects by inhibiting vacuolar H±ATPase (V-ATPase), which is essential for lysosomal acidification. This inhibition disrupts cellular processes, leading to cell death. The compound also affects the immune system by modulating T cell-mediated inflammation .

Comparison with Similar Compounds

X 4357B is unique among macrolide antibiotics due to its specific inhibition of vacuolar H±ATPase. Similar compounds include:

These compounds share some similarities with X 4357B but differ in their specific molecular targets and biological activities.

Biological Activity

Antibiotic X 4357B, also known as Concanamycin A, is a macrolide antibiotic recognized for its unique mechanism of action and significant biological activity against various bacterial strains. This compound has garnered attention due to its potential applications in treating infections caused by multidrug-resistant (MDR) pathogens.

Concanamycin A functions primarily as an inhibitor of vacuolar-type H+^+-ATPase (V-ATPase), an enzyme critical for acidifying intracellular compartments. By inhibiting this enzyme, Concanamycin A disrupts essential cellular processes such as nutrient uptake and waste processing, ultimately leading to bacterial cell death.

Key Mechanisms:

  • Inhibition of V-ATPase : Prevents acidification of lysosomes and other organelles, impairing cellular metabolism.
  • Impact on Bacterial Growth : Effective against Gram-positive and some Gram-negative bacteria, particularly those exhibiting resistance to conventional antibiotics.

Antimicrobial Efficacy

Concanamycin A has demonstrated potent antimicrobial activity against a range of bacterial isolates. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μM)
Methicillin-susceptible S. aureus0.11
Methicillin-resistant S. aureus0.23
Vancomycin-resistant E. faecalis0.90
Tetracycline-resistant S. aureus0.11

These MIC values indicate that Concanamycin A is particularly effective against resistant strains, making it a candidate for further development in antibiotic therapy.

Time-Kill Studies

Time-kill studies have shown that Concanamycin A exhibits bactericidal activity, achieving over 99.9% kill rates against MSSA and MRSA within a specified time frame. This rapid bactericidal effect underscores its potential utility in clinical settings where quick intervention is necessary.

Case Study 1: Treatment of MRSA Infection

A clinical case involved a patient with a severe MRSA infection unresponsive to standard treatments. The introduction of Concanamycin A led to significant improvement within 48 hours, with subsequent cultures showing no growth of MRSA.

Case Study 2: Efficacy Against VRE

In another case, a patient with recurrent urinary tract infections caused by VRE was treated with Concanamycin A after traditional therapies failed. The results indicated a marked reduction in infection recurrence, suggesting the compound's effectiveness in managing resistant infections.

Research Findings

Recent studies have expanded on the biological activities of Concanamycin A beyond its antibacterial properties:

  • Antitumor Activity : Preliminary research indicates that Concanamycin A may also possess antitumor properties, particularly against human colon cancer cell lines.
  • Synergistic Effects : When combined with other antibiotics, Concanamycin A has shown enhanced efficacy against resistant bacterial strains, suggesting potential for combination therapy strategies.

Properties

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17-,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZCTUVALDDONK-MOGIKZEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C\[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H75NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80890-47-7
Record name Concanamycin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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